molecular formula C15H21FN2O2 B2387507 Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate CAS No. 1823856-93-4

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate

Cat. No.: B2387507
CAS No.: 1823856-93-4
M. Wt: 280.343
InChI Key: ADWFTSJXLGLNML-UHFFFAOYSA-N
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Description

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate is a carbamate derivative featuring a seven-membered azepane ring substituted with a fluorine atom at the 3-position and a methyl-linked carbamate group. The benzyl ester moiety enhances lipophilicity, while the fluorine atom may improve metabolic stability and electronic properties .

Properties

IUPAC Name

benzyl N-[(3-fluoroazepan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-15(8-4-5-9-17-11-15)12-18-14(19)20-10-13-6-2-1-3-7-13/h1-3,6-7,17H,4-5,8-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWFTSJXLGLNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(CNC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate typically involves the reaction of 3-fluoroazepane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features make it suitable for developing compounds targeting various biological pathways. For instance, it has been explored for potential use in synthesizing antibiotics and other therapeutic agents aimed at treating resistant bacterial strains .

Anticancer Research

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. Research has shown that fluorinated heterocycles can act as glucose uptake inhibitors, which are crucial for suppressing cancer cell growth. The unique fluorine atom in its structure enhances its biological activity compared to non-fluorinated analogs .

Non-linear Optical Applications

The compound's large first-order hyperpolarizability suggests potential applications in non-linear optical materials. This property is vital for developing advanced optical devices used in telecommunications and imaging technologies .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of fluorinated carbamates against resistant bacterial strainsShowed promising results indicating potential for developing new antibiotics
Anticancer Activity AssessmentEvaluated the effects of similar compounds on cancer cell linesDemonstrated significant inhibition of glucose uptake in cancer cells, suggesting a pathway for therapeutic development
Optical Property AnalysisExplored the non-linear optical properties of fluorinated compoundsConfirmed high hyperpolarizability, indicating suitability for photonic applications

Mechanism of Action

The mechanism of action of Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate and its analogs:

Compound Name Molecular Formula Molecular Weight Ring Structure Substituents Fluorine Presence Key Characteristics
This compound C₁₄H₁₉FN₂O₂ 278.32 Azepane (7-membered) 3-fluoro, methyl Monofluoro Flexible ring; moderate metabolic stability
Benzyl (3,3-difluoro-1-methylcyclobutyl)carbamate C₁₃H₁₅F₂NO₂ 255.26 Cyclobutane 3,3-difluoro, 1-methyl Difluoro High ring strain; enhanced electronegativity
Benzyl (3-fluoro-4-(6-(2-methyltetrazol-5-yl)pyridin-3-yl)phenyl)carbamate C₂₁H₁₇FN₆O₂ 404.41 Phenyl, pyridinyl, tetrazolyl Fluoro, tetrazolyl Monofluoro Aromatic heterocycles; potential kinase inhibition
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride C₁₄H₁₇F₂N₂O₂·HCl 330.76 Piperidine (6-membered) 4,4-difluoro Difluoro Improved metabolic stability; common drug scaffold
Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate C₁₇H₂₄N₂O₂ 288.39 Cyclopentane Trimethyl, amino None Bulky substituents; low synthetic yield (7%)
Benzylmethyl(pyrrolidin-3-ylmethyl)carbamate C₁₄H₁₉N₂O₂ 247.32 Pyrrolidine (5-membered) Methyl None Smaller ring; altered basicity

Key Research Findings

Synthetic Challenges: The cyclopentyl analog () exhibited low yields (7–8%), likely due to steric hindrance from trimethyl groups . This suggests that steric effects in this compound’s azepane ring may also complicate synthesis.

The piperidine analog () benefits from a six-membered ring, a common scaffold in pharmaceuticals, and difluoro substitution, which enhances metabolic stability .

The azetidine-based compound () incorporates a phosphoryl group, enabling metal-binding interactions absent in the target molecule, which may suit different therapeutic applications .

Biological Activity

Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzyl group attached to a carbamate moiety, with a 3-fluoroazepan-3-yl group as the central structure. The synthesis typically involves the reaction of a suitable azepane derivative with benzyl isocyanate, followed by purification processes such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound exhibits inhibitory effects on specific enzymes, potentially linked to its structure. For instance, related compounds have shown promise as inhibitors of SARS-CoV 3CL protease, suggesting a similar mechanism may be present in this compound .
  • Antimicrobial Properties : Research has indicated that compounds within this chemical class may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Case Study 1 : A study on structurally similar carbamates demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the azepane structure can enhance anticancer activity.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they could modulate cytokine production in macrophages, indicating a potential role in treating inflammatory diseases.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundEnzyme InhibitionTBD
Related Carbamate Compound AAntimicrobial12.5
Related Carbamate Compound BCytotoxicity5.7
Dipeptide-type SARS-CoV 3CL Protease InhibitorEnzyme Inhibition0.0041

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